An In-depth Technical Guide to 4-Chloro-6-phenoxyquinoline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-6-phenoxyquinoline: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-Chloro-6-phenoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, outlines a probable synthetic route, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery. The information presented herein is curated for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and practical insights.
Introduction and Significance
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the quinoline ring system plays a crucial role in modulating its pharmacological effects. 4-Chloro-6-phenoxyquinoline combines the reactive 4-chloroquinoline core with a phenoxy group at the 6-position. This unique combination of functional groups suggests its potential as a versatile intermediate for the synthesis of more complex molecules with tailored biological activities. While direct experimental data on 4-Chloro-6-phenoxyquinoline is limited in publicly available literature, its properties and reactivity can be reasonably inferred from the well-established chemistry of related 4-chloroquinolines and phenoxy-substituted aromatic systems. This guide will synthesize available data with fundamental chemical principles to provide a detailed profile of this compound.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 4-Chloro-6-phenoxyquinoline is not extensively reported. However, based on its molecular structure and data from similar compounds, we can predict its key properties.
Core Physical and Chemical Properties
The following table summarizes the predicted and known physicochemical properties of 4-Chloro-6-phenoxyquinoline.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀ClNO | PubChemLite[2] |
| Molecular Weight | 255.70 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Spectral Features |
| ¹H NMR | Aromatic protons on the quinoline and phenoxy rings would appear in the downfield region (approx. 7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the electronic environment of each proton. |
| ¹³C NMR | Aromatic carbons would resonate in the range of 110-160 ppm. The carbon attached to the chlorine atom (C4) would be significantly influenced by its electronegativity. |
| Mass Spectrometry | The predicted exact mass for the protonated molecule [M+H]⁺ is 256.05237 m/z.[2] The mass spectrum would also show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic rings (approx. 1500-1600 cm⁻¹), C-O-C stretching of the ether linkage (approx. 1200-1250 cm⁻¹), and C-Cl stretching (approx. 700-800 cm⁻¹). |
Synthesis of 4-Chloro-6-phenoxyquinoline
A plausible synthetic route for 4-Chloro-6-phenoxyquinoline involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach is commonly used for the synthesis of phenoxyquinolines.[3]
Proposed Synthetic Pathway
The synthesis would likely start from a readily available precursor, 4,6-dichloroquinoline, and react it with phenol in the presence of a base. The greater reactivity of the chlorine atom at the 4-position of the quinoline ring compared to the 6-position allows for selective substitution.
Caption: Proposed synthesis of 4-Chloro-6-phenoxyquinoline.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for similar reactions and should be optimized for specific laboratory conditions.[3][4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloroquinoline (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Chloro-6-phenoxyquinoline.
Reactivity and Key Chemical Transformations
The reactivity of 4-Chloro-6-phenoxyquinoline is primarily dictated by the chloro substituent at the 4-position of the quinoline ring. This position is activated towards nucleophilic substitution.
Nucleophilic Aromatic Substitution at C4
The chlorine atom at the C4 position is a good leaving group and can be readily displaced by various nucleophiles. This makes 4-Chloro-6-phenoxyquinoline a valuable intermediate for introducing a wide range of functional groups at this position.
Caption: Key reactions of 4-Chloro-6-phenoxyquinoline.
This reactivity allows for the synthesis of diverse libraries of 6-phenoxyquinoline derivatives with potential biological activities. For instance, reaction with various amines can lead to the formation of 4-aminoquinoline derivatives, a class of compounds known for their antimalarial and anticancer properties.[5]
Potential Applications in Drug Discovery
The 4-phenoxyquinoline scaffold is a key feature in several potent anticancer drugs that act as kinase inhibitors.[3] These drugs often target signaling pathways involved in tumor growth and proliferation.[6] The presence of the 6-phenoxy group in 4-Chloro-6-phenoxyquinoline makes it an attractive starting material for the development of novel therapeutic agents.
Potential Therapeutic Targets:
-
Kinase Inhibitors: The 4-phenoxyquinoline core is found in drugs targeting VEGFR2 and c-Met kinases.[3] Derivatives of 4-Chloro-6-phenoxyquinoline could be synthesized and screened for their inhibitory activity against various kinases implicated in cancer.
-
Anticancer Agents: The quinoline ring system is a common motif in compounds with cytotoxic activity against various cancer cell lines.[3][7]
-
Antimicrobial Agents: Quinolone derivatives have a long history as antibacterial agents. Novel derivatives of 4-Chloro-6-phenoxyquinoline could be explored for their potential antimicrobial properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-6-phenoxyquinoline is not available, general safety precautions for handling chlorinated aromatic and heterocyclic compounds should be followed. Related compounds like 4-chloroquinoline are known to be irritants to the eyes, respiratory system, and skin.[8][9][10]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Avoid inhalation of dust or vapors.[11]
-
Avoid contact with skin and eyes.[11]
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[10]
Conclusion
4-Chloro-6-phenoxyquinoline is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Although direct experimental data is scarce, its chemical properties, reactivity, and potential applications can be reliably inferred from the well-established chemistry of its constituent moieties. The facile displacement of the 4-chloro group via nucleophilic aromatic substitution provides a versatile handle for the synthesis of diverse libraries of 6-phenoxyquinoline derivatives. Further research into the synthesis and biological evaluation of these derivatives is warranted to explore their full therapeutic potential, particularly in the development of novel kinase inhibitors and anticancer agents.
References
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- ChemicalBook. (n.d.). 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.
- ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline.
- Santa Cruz Biotechnology. (n.d.). 4-Chloroquinoline.
- PubChemLite. (n.d.). 4-chloro-6-phenoxyquinoline (C15H10ClNO).
- Google Patents. (n.d.). EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds.
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- PubMed. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
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- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-. In NIST WebBook.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.
- MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.
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